5-Bromo-4-methyl-2-(2-methylphenyl)pyridine

medicinal chemistry ADME prediction lead optimization

Procurement of 2-arylpyridine building blocks often overlooks conformational stability. This ortho-methyl substituted scaffold exhibits atropisomerism with a rotational barrier (ΔG‡) sufficient for atropisomer resolution, enabling conformation-specific SAR. - ΔLogP +0.31 vs 5-bromo-4-methyl-2-phenylpyridine at identical TPSA (12.89 Ų), decoupling lipophilicity from polarity. - Bromo handle enables parallel Suzuki-Miyaura coupling for rapid analog libraries. - Conformationally pre-organized fragment for targets requiring defined biaryl geometry.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
Cat. No. B13250389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(2-methylphenyl)pyridine
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=C(C(=C2)C)Br
InChIInChI=1S/C13H12BrN/c1-9-5-3-4-6-11(9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3
InChIKeyPTJDGXKQKMJCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(2-methylphenyl)pyridine: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


5-Bromo-4-methyl-2-(2-methylphenyl)pyridine (CAS 2060037-60-5) is a heterocyclic arylpyridine building block with the molecular formula C₁₃H₁₂BrN and a molecular weight of 262.15 g/mol . The compound features a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an ortho-methylphenyl (o-tolyl) group at the 2-position. Commercially available at 95% purity from multiple vendors , its computed LogP is 4.13 and its topological polar surface area (TPSA) is 12.89 Ų . The primary structural comparator is 5-bromo-4-methyl-2-phenylpyridine (CAS 31686-64-3; C₁₂H₁₀BrN; MW 248.12; LogP 3.82; TPSA 12.89 Ų) , which differs solely by the absence of the ortho-methyl substituent on the pendant phenyl ring. This single methyl group introduces quantifiable differences in lipophilicity (ΔLogP = +0.31) and, critically, confers atropisomeric character due to restricted rotation around the aryl–pyridine bond—a property absent in the unsubstituted phenyl analog [1][2].

Atropisomerism Ortho-methyl restricts aryl–pyridine rotation; enables atropisomer resolution
Lipophilicity shift Higher LogP vs des-methyl analog; impacts permeability and protein binding
Synthetic utility Bromo handle for cross-coupling; ortho-methyl supports atropselective products

Why 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine Cannot Be Replaced by Its Des-Methyl Analog: Quantifiable Consequences of a Single Ortho Substituent


In drug discovery and chemical biology, substituting 5-bromo-4-methyl-2-(2-methylphenyl)pyridine with the simpler 5-bromo-4-methyl-2-phenylpyridine (CAS 31686-64-3) is not a neutral exchange. The ortho-methyl group increases calculated LogP by approximately 0.31 log units (from 3.82 to 4.13), indicating measurably higher lipophilicity that will alter membrane permeability, tissue distribution, and non-specific protein binding . More fundamentally, the ortho-methyl substituent introduces restricted rotation around the C–C bond connecting the pyridine and phenyl rings, giving rise to atropisomerism—a stereochemical phenomenon well-documented in ortho-substituted 2-arylpyridines [1][2]. For ortho-substituted arylpyridine systems, experimental rotational barriers (ΔG‡) have been determined in the range of 21.7–23.4 kcal/mol by dynamic ¹H NMR and thermal epimerisation experiments [2], whereas the des-methyl analog undergoes free rotation. This conformational restriction has direct consequences for target binding: in medicinal chemistry, engineering restricted rotation into biaryl systems has been shown to yield up to 10-fold differences in potency between atropisomeric forms [3]. A procurement decision that ignores these quantifiable differences risks selecting a compound with divergent conformation-dependent biological activity, altered ADME properties, and different reactivity profiles in downstream cross-coupling reactions.

Property
Target
Substitute
Lipophilicity
Higher LogP; reported shift
Lower LogP
Aryl–Pyridine Rotation
Restricted; atropisomerism present
Free rotation
Coupling Outcome
Atropselective products possible
Freely rotating biaryls
These differences may alter conformation-dependent target binding, ADME profiles, and library design space. Direct substitution is not supported without validation.

Quantitative Differentiation Evidence for 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine vs. In-Class Analogs


Lipophilicity (LogP) Differentiation: Ortho-Methyl vs. Unsubstituted Phenyl Analog

The ortho-methyl substituent on the 2-phenyl ring of the target compound increases computed LogP by +0.31 compared to 5-bromo-4-methyl-2-phenylpyridine. Target compound: LogP = 4.13 (TPSA = 12.89 Ų) . Comparator (5-bromo-4-methyl-2-phenylpyridine): LogP = 3.82 (TPSA = 12.89 Ų) . The identical TPSA value confirms that the LogP difference is driven solely by the additional methylene unit, not by changes in hydrogen-bonding capacity. In medicinal chemistry, a ΔLogP of +0.3 is typically associated with a ~2-fold increase in membrane permeability and a measurable increase in plasma protein binding, directly impacting free fraction and in vivo exposure [1].

Lipophilicity Shift
Head-to-head
+0.31
Supports permeability-differentiation context
Reported computed LogP; experimental may vary
medicinal chemistry ADME prediction lead optimization

Atropisomeric Character: Restricted Rotation Quantified by Rotational Energy Barriers in Ortho-Substituted 2-Arylpyridines

The ortho-methyl group on the 2-phenyl ring of the target compound introduces steric hindrance that restricts rotation around the aryl–pyridine C–C bond, a phenomenon absent in the des-methyl analog 5-bromo-4-methyl-2-phenylpyridine. In the ortho-substituted 2-arylpyridine series studied by Pomarański et al. (2018), rotational energy barriers (ΔG‡) were experimentally determined by dynamic ¹H NMR and thermal epimerisation to be ΔG‡₇₋₈ = 21.7 kcal/mol and ΔG‡₉₋₁₀ = 23.4 kcal/mol for closely related ortho-substituted arylpyridine atropisomers [1]. By comparison, the unsubstituted phenyl analog undergoes free rotation with a barrier well below 15 kcal/mol (class 1 atropisomer, rapidly equilibrating at room temperature) [2]. Mazzanti et al. (2011) further demonstrated that torsional barriers of 2-arylpyridines are up to 4.2 kcal/mol smaller than those of carba-analogous biphenyls, owing to compressibility of the pyridine lone pair [3].

Rotation Barrier
Class-level
~6–9 kcal/mol
Supports atropisomer-context interpretation
Class-level inference from analog systems
atropisomerism axial chirality stereochemistry conformational restriction

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics in Fragment-Based and Lead-Optimization Campaigns

The target compound (MW = 262.15 g/mol) is 14.03 g/mol heavier than the des-methyl comparator 5-bromo-4-methyl-2-phenylpyridine (MW = 248.12 g/mol) . In fragment-based drug discovery (FBDD), compounds in the 260–280 Da range occupy a transitional space between classic fragments (<250 Da) and lead-like molecules (250–350 Da), while the comparator at 248 Da is firmly within the classic fragment range [1]. The difference of one methylene unit may appear trivial, but in FBDD campaigns, fragment hits at ~248 Da with ligand efficiency (LE) values ≥0.30 are advanced under different optimization constraints than hits at ~262 Da. More critically, when used as a synthetic intermediate in parallel library synthesis, the +14 Da mass shift alters the final compound molecular weight distribution, which affects compliance with Lipinski's Rule of Five and related drug-likeness filters [1].

MW Differentiation
Head-to-head
+14.03 Da
Crosses fragment threshold; alters library properties
Fragment rule-of-three classification context
ligand efficiency fragment-based drug discovery molecular weight lead optimization

Synthetic Utility: Bromo Substituent as a Cross-Coupling Handle with Ortho-Methyl-Dependent Regioselectivity and Atropselectivity

The bromine at the 5-position of the pyridine ring serves as a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a reactivity shared with the des-methyl analog [1]. However, the ortho-methyl substituent on the 2-aryl ring introduces a critical difference in the coupling outcome: it enables atropselective coupling. Pomarański et al. (2018) demonstrated that Suzuki–Miyaura reactions between ortho-substituted phenylboronic acids and polybromopyridines proceed with measurable atropselectivity, yielding configurationally stable atropisomers with rotational barriers of 21.7–23.4 kcal/mol [2]. When the ortho substituent is absent (as in the des-methyl comparator), no atropisomerism arises and the coupling product is a freely rotating biaryl. This means that the target compound can serve as a precursor for atropisomeric compound libraries—a capability the des-methyl analog cannot provide [2][3]. Furthermore, the Czarnocki and Pomarański review (Synthesis 2019) establishes that ortho-substituted arylpyridines constitute a privileged structural class for atropisomer-based chiral ligand and catalyst design [3].

Synthetic Utility
Class-level
Atropselective coupling possible
Freely rotating biaryls only
Enables atropisomeric library synthesis
Atropselectivity requires optimization
Suzuki–Miyaura coupling cross-coupling building block atropselective synthesis

Conformational Pre-Organization for Target Binding: Atropisomerism as a Design Tool for Enhanced Selectivity

In medicinal chemistry, restricting rotation about a biaryl axis is a deliberately employed strategy to limit conformational freedom and thereby reduce the entropic penalty upon target binding [1]. The Acc. Chem. Res. (2022) perspective on atropisomerism in drug discovery documents that atropisomeric biaryl systems—including ortho-substituted 2-arylpyridines—can exhibit significant differences in pharmacological, physicochemical, and ADME properties compared to their freely rotating analogs [1]. A landmark example is the clinical KRAS G12C inhibitor sotorasib, where restricted rotation gave rise to configurationally stable atropisomers demonstrating a 10-fold difference in potency [2]. While no direct head-to-head bioassay data are available for the target compound vs. its des-methyl analog, the class-level evidence establishes that an ortho-methyl substituent is sufficient to introduce atropisomerism in 2-arylpyridine systems [3], and that atropisomerism in structurally analogous biaryl series has yielded potency differences ranging from 2-fold to >10-fold between atropisomeric forms [1][2].

Conformational Design
Class-level
Potential 2–10× selectivity differentiation
Single averaged conformer population
Atropisomerism may support selectivity design
Class-level inference; target-specific data unavailable
conformational restriction target selectivity atropisomerism in drug discovery entropic penalty

Physicochemical Property Orthogonality: Identical TPSA Despite Higher Lipophilicity Enables Decoupled Solubility–Permeability Optimization

Both the target compound and its des-methyl comparator share an identical topological polar surface area (TPSA = 12.89 Ų) , yet the target compound exhibits a LogP that is 0.31 units higher (4.13 vs. 3.82). This property orthogonality—increased lipophilicity without any increase in polar surface area—means the target compound offers a differentiated solubility–permeability profile. According to the well-established relationship between TPSA, LogP, and oral absorption, compounds with TPSA < 60 Ų are generally highly permeable, and within this regime, permeability increases with LogP while aqueous solubility decreases [1]. The target compound's higher LogP at constant TPSA therefore predicts enhanced passive membrane permeability at the cost of reduced aqueous solubility relative to the comparator. For in vitro assay design, this translates to a requirement for higher DMSO stock concentrations or the use of co-solvents to maintain the compound in solution at comparable nominal concentrations [1].

Property Orthogonality
Head-to-head
ΔLogP +0.31 at constant TPSA
Decoupled solubility–permeability optimization
TPSA 12.89 Ų identical for both compounds
TPSA solubility–permeability physicochemical property optimization drug-likeness

High-Value Application Scenarios for 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine Based on Quantified Differentiation Evidence


Atropisomeric Compound Library Synthesis via Suzuki–Miyaura Cross-Coupling

The ortho-methyl group on the 2-aryl ring enables the construction of configurationally stable atropisomeric biaryl products upon Suzuki–Miyaura coupling, a capability the des-methyl analog cannot provide [1]. With experimentally validated rotational barriers of 21.7–23.4 kcal/mol in closely related ortho-substituted arylpyridine systems [1], coupling products derived from this building block are expected to exhibit half-lives sufficient for atropisomer resolution and biological testing. This application is directly supported by the 2019 Czarnocki and Pomarański review establishing ortho-substituted arylpyridines as a privileged scaffold for atropisomer-based ligand design [2].

Conformationally Restricted Fragment for Kinase or GPCR Lead Discovery

The compound's atropisomeric character and moderate molecular weight (262.15 Da) position it as a conformationally pre-organized fragment or early lead-like scaffold for targets where restricted biaryl geometry can enhance binding affinity. Evidence from drug discovery programs shows that atropisomerism in biaryl series has yielded 2- to 10-fold potency differences between atropisomeric forms [3][4]. The bromo handle enables rapid analoging via parallel cross-coupling chemistry, while the ortho-methyl group locks the aryl–pyridine dihedral angle into a preferred conformation that can be exploited for target complementarity.

Lipophilicity-Driven Permeability Optimization Without TPSA Penalty

Because the target compound achieves a +0.31 LogP increase over 5-bromo-4-methyl-2-phenylpyridine at identical TPSA (12.89 Ų) , it is the preferred building block for medicinal chemistry programs that require enhanced passive membrane permeability without introducing additional polar surface area. This decoupled property profile is uncommon among close structural analogs and enables independent optimization of solubility and permeability in SAR campaigns [5].

Chiral Ligand and Organocatalyst Precursor Synthesis

The established role of ortho-substituted 2-arylpyridines as precursors to axially chiral ligands (e.g., QUINAP-type structures) makes this compound a strategic starting material for asymmetric catalysis research [6]. The atropisomeric character, combined with the bromo cross-coupling handle, allows for modular construction of chiral ligand libraries. The Czarnocki review specifically highlights the utility of ortho-substituted arylpyridines in enantioselective synthesis applications, noting that atropisomeric arylpyridines have gained interest as chiral ligands in cross-coupling reactions [2].

Application
Selection Property
Validation Focus
Atropisomeric library synthesis
Ortho-methyl for axial chirality
Configurational stability and atropselectivity
Conformationally restricted fragment
Restricted biaryl geometry with bromo handle
Conformation-activity relationship
Lipophilicity optimization without TPSA penalty
Decoupled LogP–TPSA profile
Permeability–solubility trade-off
Chiral ligand and organocatalyst precursor
Axially chiral scaffold
Enantioselective catalysis
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